

crystal structure analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B009224

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure Analysis of **2-Chloro-6-methoxyquinoline-3-carbonitrile**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **2-Chloro-6-methoxyquinoline-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although a definitive crystal structure for this specific carbonitrile is not publicly available, this guide synthesizes data from closely related analogs to project its structural characteristics with high confidence. We delve into the synthesis and crystallization protocols, detail the methodologies of single-crystal X-ray diffraction, and analyze the anticipated molecular geometry and crucial intermolecular interactions that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-property relationships of this important class of quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in natural products and their wide array of pharmacological activities.^[1] The 2-

Chloro-6-methoxyquinoline-3-carbonitrile molecule, with the empirical formula $C_{11}H_7ClN_2O$ and a molecular weight of 218.64 g/mol, is a member of this vital class of compounds. Its structural elucidation is paramount for understanding its physicochemical behavior and for rationally designing novel therapeutic agents and functional materials.^[2]

Crystal structure analysis, predominantly through single-crystal X-ray diffraction, provides the most definitive three-dimensional arrangement of atoms in a solid state. This knowledge is crucial for predicting a molecule's reactivity, stability, and intermolecular interactions, which in turn dictate its bulk properties like solubility and melting point, and its biological activity at a molecular level.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A robust and widely adopted method for the synthesis of the 2-chloroquinoline scaffold is the Vilsmeier-Haack reaction.^{[3][4][5]} This reaction typically involves the cyclization of an N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). The resulting 2-chloro-3-formylquinoline serves as a versatile intermediate.^[5]

The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several established synthetic transformations. A common approach involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration using reagents like thionyl chloride to yield the nitrile.^{[1][6]} An alternative one-pot method involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate.^[1]

Experimental Protocol: Crystallization

Obtaining crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. A common and effective method is slow evaporation.

Step-by-Step Crystallization Protocol:

- Dissolution: Dissolve the purified **2-Chloro-6-methoxyquinoline-3-carbonitrile** powder in a minimal amount of a suitable solvent or a binary solvent mixture. Based on related compounds, a mixture of hexane and ethyl acetate is a promising choice.[7]
- Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
- Slow Evaporation: Place the filtered solution in a clean vial, loosely capped or covered with perforated film, and leave it undisturbed in a vibration-free environment.
- Crystal Growth: As the solvent slowly evaporates over several hours to days, the solution becomes supersaturated, promoting the formation of single crystals.
- Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested for analysis.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The workflow involves several key stages.

Figure 1: Workflow of Single-Crystal X-ray Diffraction Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[2]

Data Collection and Processing

A suitable crystal is mounted on a diffractometer (e.g., a Bruker APEXII) and cooled to a low temperature (typically 150 K or 293 K) to minimize thermal vibrations.[8][9] Monochromatic X-rays, usually from a Molybdenum source (Mo K α), are directed at the crystal. The resulting diffraction pattern is recorded as the crystal is rotated. This raw data is then processed to correct for experimental factors and to yield a set of unique reflection intensities.

Structure Solution and Refinement

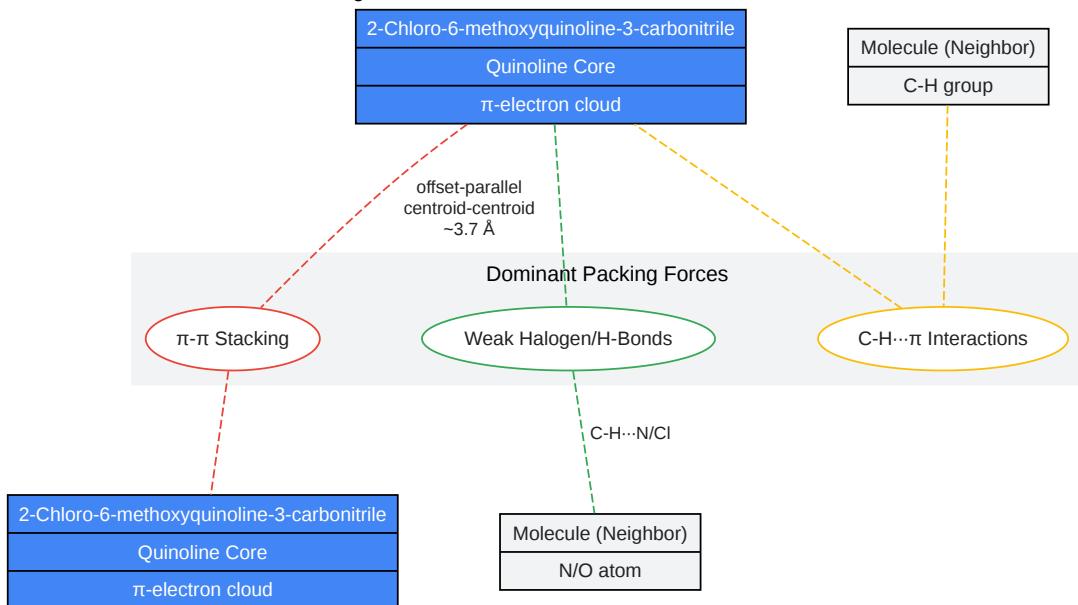
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods with software like SHELXS. The initial atomic model is then refined using a least-squares method with programs such as SHELXL.[8] The quality of the final model is assessed by parameters like the R-factor, which should ideally be low, indicating a good fit between the observed and calculated diffraction data.[8]

Structural Analysis: A Comparative Approach

While the specific crystallographic data for **2-Chloro-6-methoxyquinoline-3-carbonitrile** remains to be published, a detailed analysis of closely related structures provides a robust framework for predicting its key structural features.

Parameter	2-Chloro-3-hydroxymethyl-6-methoxyquinoline[8]	2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline[7]	2-chloro-3-[(E)-(hydrazinylidene)methyl]-6-methoxyquinoline[9]
Formula	C ₁₁ H ₁₀ ClNO ₂	C ₁₃ H ₁₄ ClNO ₃	C ₁₁ H ₁₀ ClN ₃ O
Mol. Weight	223.65	267.70	235.67
Crystal System	Monoclinic	Orthorhombic	Orthorhombic
Space Group	P2 ₁ /c	Pca2 ₁	Pnma
a (Å)	6.9738 (3)	27.1156 (9)	3.8949 (2)
b (Å)	21.4668 (9)	7.1401 (3)	12.0510 (5)
c (Å)	7.3479 (4)	13.0804 (5)	21.9910 (9)
β (°)	108.220 (5)	90	90
Volume (Å ³)	1044.87 (8)	2532.47 (17)	1032.20 (8)
Z	4	8	4

Table 1: Comparative Crystallographic Data of Related 2-Chloro-6-methoxyquinoline Derivatives.


Molecular Geometry

Based on the data from its analogs, the quinoline ring system of **2-Chloro-6-methoxyquinoline-3-carbonitrile** is expected to be essentially planar.[8][9] The chlorine, methoxy, and carbonitrile substituents will lie close to this plane. The planarity of the aromatic system is a key feature, influencing its electronic properties and its ability to participate in intermolecular stacking interactions.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is dictated by a network of non-covalent interactions. For quinoline derivatives, π-π stacking is a dominant force.[7][10][11]

Figure 2: Predicted Intermolecular Interactions

[Click to download full resolution via product page](#)

Caption: Logical comparison of how different substituents on the 2-chloroquinoline core can influence molecular interactions and crystal packing.[2]

- π - π Stacking: The planar quinoline rings are expected to stack in an offset parallel fashion, with centroid-centroid distances typically in the range of 3.6 to 3.8 \AA .[7][10] This is a significant stabilizing interaction in the crystal lattice.
- Weak Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors, weak C-H- \cdots N and C-H- \cdots O interactions are likely to play a role in the three-dimensional packing.[12]

The nitrogen of the carbonitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.

- Halogen Interactions: The chlorine atom at the 2-position can participate in weak halogen bonding or other short contacts, further stabilizing the crystal structure.

The interplay of these forces will determine the final crystal packing, influencing the material's density, stability, and other macroscopic properties. The analysis of these interactions is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—which has profound implications in the pharmaceutical industry.[13]

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of **2-Chloro-6-methoxyquinoline-3-carbonitrile**. By leveraging data from structurally similar compounds, we have outlined the likely synthetic and crystallographic protocols and detailed the key molecular and supramolecular features. The planar quinoline core, stabilized by a network of π - π stacking and weak hydrogen bonds, defines its solid-state architecture.

The definitive determination of its crystal structure through experimental means is a critical next step. This will validate the predictions made herein and provide the precise atomic coordinates necessary for advanced computational modeling, structure-activity relationship (SAR) studies, and the rational design of new quinoline-based compounds for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

- 3. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009224#crystal-structure-analysis-of-2-chloro-6-methoxyquinoline-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com